Diethyl 2-(4-chlorobenzamido)malonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobenzamido)malonate can be synthesized through the reaction of diethyl malonate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 4-chlorobenzamide and malonic acid.
Scientific Research Applications
Diethyl 2-(4-chlorobenzamido)malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-(4-chlorobenzamido)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s carbonyl groups are highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- Diethyl 2-(4-nitrobenzamido)malonate
- Diethyl 2-(4-cyanobenzamido)malonate
- Diethyl 2-(4-methoxybenzamido)malonate
Uniqueness: Diethyl 2-(4-chlorobenzamido)malonate is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
Record name | Diethyl (4-chlorobenzamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81918-01-6 | |
Record name | Diethyl (4-chlorobenzamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diethyl 2-(4-chlorobenzamido)malonate in the synthesis of ribamipide?
A1: this compound serves as a crucial building block in the synthesis of ribamipide. The research paper outlines a synthetic route where this compound reacts with 4-(bromomethyl)quinolin-2(1H)-one in the presence of sodium alcoholate []. This alkylation reaction leads to the formation of diethyl-2-(4-chlorobenzoylamino)-2-(1,2-dihydro-2-oxo-4-quinolyl)malonate, which is a direct precursor to ribamipide. This highlights the compound's importance as a synthetic intermediate in the multi-step process of producing ribamipide.
Q2: Can you describe the synthesis of this compound as detailed in the research?
A2: The research paper describes the synthesis of this compound through the acylation of diethyl aminomalonate hydrochloride []. While the specific acylating agent and reaction conditions are not explicitly mentioned, this acylation step is crucial in introducing the 4-chlorobenzamido group to the diethyl malonate core. This specific chemical modification is essential for the subsequent alkylation reaction and ultimately contributes to the final structure and potential pharmacological properties of ribamipide.
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